A-966492

概要

説明

準備方法

合成経路および反応条件: A-966492の合成は、市販の出発物質から始まる複数のステップを含みます。 反応条件は、一般的にジメチルスルホキシドやエタノールなどの有機溶媒を使用し、反応温度は室温から還流条件までです .

工業的製造方法: this compoundの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、収率と純度を確保するための反応条件の最適化が含まれます。 連続フローリアクターと自動合成プラットフォームを使用することで、製造プロセスの効率性とスケーラビリティを向上させることができます .

化学反応の分析

反応の種類: A-966492は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて酸化誘導体になる可能性があります。

還元: 還元反応は、ベンゾイミダゾールコアの官能基を変更するために実行できます。

一般的な試薬と条件:

酸化: 過酸化水素や過マンガン酸カリウムなどの試薬が使用されます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムが一般的に使用されます。

主要な生成物: これらの反応から生成される主要な生成物には、さまざまな置換ベンゾイミダゾール誘導体が含まれ、これらはさらに特徴付けられ、さまざまな用途に利用できます .

4. 科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用があります。

化学: ポリ(ADP-リボース)ポリメラーゼ酵素の阻害を研究するためのツール化合物として使用されます。

生物学: DNA修復メカニズムとDNA損傷に対する細胞応答における役割について調査されました。

医学: テモゾロミドやカルボプラチンなどの化学療法薬の有効性を高めるための潜在的な治療薬として、がん治療に探索されています.

科学的研究の応用

A-966492 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound for studying the inhibition of poly(ADP-ribose) polymerase enzymes.

Biology: Investigated for its role in DNA repair mechanisms and cellular response to DNA damage.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.

作用機序

A-966492は、ポリ(ADP-リボース)ポリメラーゼ1およびポリ(ADP-リボース)ポリメラーゼ2酵素の活性を阻害することで効果を発揮します。 これらの酵素は、一本鎖DNA切断の修復に重要な役割を果たしています。 これらの酵素を阻害することにより、this compoundはDNA損傷の修復を阻止し、DNA切断の蓄積につながり、最終的には細胞死に至ります。 このメカニズムは、DNA損傷と修復の速度が速い癌細胞で特に効果的です .

類似化合物:

ベリパリブ: 同様の作用機序を持つ、ポリ(ADP-リボース)ポリメラーゼ1およびポリ(ADP-リボース)ポリメラーゼ2の別の強力な阻害剤。

ニラパリブ: 卵巣癌の治療に使用される、ポリ(ADP-リボース)ポリメラーゼ1およびポリ(ADP-リボース)ポリメラーゼ2の選択的阻害剤.

This compoundの独自性: this compoundは、ポリ(ADP-リボース)ポリメラーゼ1およびポリ(ADP-リボース)ポリメラーゼ2に対する高い効力と選択性により独自です。 また、優れたバイオアベイラビリティと血脳関門を透過する能力を示し、脳腫瘍の治療に有望な候補です .

類似化合物との比較

Veliparib: Another potent inhibitor of poly(ADP-ribose) polymerase 1 and poly(ADP-ribose) polymerase 2 with a similar mechanism of action.

Uniqueness of A-966492: this compound is unique due to its high potency and selectivity for poly(ADP-ribose) polymerase 1 and poly(ADP-ribose) polymerase 2. It also exhibits excellent bioavailability and the ability to cross the blood-brain barrier, making it a promising candidate for treating brain tumors .

生物活性

A-966492 is a potent and selective inhibitor of the poly(ADP-ribose) polymerases (PARP) 1 and 2, which are critical enzymes involved in DNA repair mechanisms. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and virology.

This compound inhibits PARP1 and PARP2 with dissociation constants (Ki) of 1 nM and 1.5 nM, respectively, demonstrating its high potency . By inhibiting these enzymes, this compound disrupts the cellular DNA repair processes, leading to the accumulation of DNA damage, which is particularly effective in cancer cells that rely on PARP for survival following DNA-damaging therapies.

Pharmacokinetics

The pharmacokinetic profile of this compound shows promising characteristics:

- Oral Bioavailability : Ranges from 34% to 72%.

- Half-Life : Approximately 1.7 to 1.9 hours.

- Blood-Brain Barrier Penetration : this compound is capable of crossing the blood-brain barrier, making it a candidate for treating central nervous system malignancies .

In Vitro Activity

In vitro studies indicate that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, it has shown efficacy in enhancing the effects of chemotherapeutic agents like temozolomide (TMZ) and carboplatin in models such as BRCA1-deficient breast carcinoma . Additionally, it has been tested against viral infections where inhibition of PARP1 dampened pseudorabies virus (PRV) replication in cell cultures .

In Vivo Efficacy

This compound has demonstrated effectiveness in several animal models:

- Murine B16F10 Melanoma Model : Exhibited significant tumor growth inhibition.

- BRCA1-deficient MX-1 Breast Carcinoma Model : Enhanced therapeutic outcomes when combined with conventional chemotherapy .

Combination Therapies

Recent studies have explored the synergistic effects of this compound when used in combination with other drugs:

- Topotecan : A study showed that combining this compound with topotecan resulted in increased radiosensitivity in glioblastoma cells, enhancing the lethality of radiation therapy. The sensitizer enhancement ratio (SER) was reported to be as high as 1.53 when both drugs were administered alongside radiation therapy .

Case Study: Glioblastoma Treatment

In a preclinical study involving U87MG glioblastoma spheroids, this compound was combined with topotecan and radiation. The results indicated that this combination led to a significant increase in double-strand DNA breaks, as measured by γ-H2AX expression. The combination therapy resulted in a higher rate of cell death compared to monotherapies .

| Treatment Combination | SER 50 | γ-H2AX Expression |

|---|---|---|

| This compound + Topotecan + Radiation | 1.53 | Increased |

| Topotecan Alone | 1.16 | Moderate |

| This compound Alone | Not applicable | Low |

特性

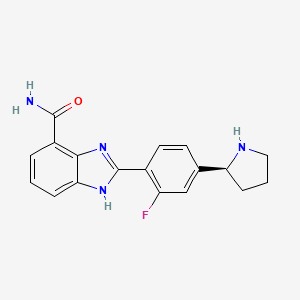

IUPAC Name |

2-[2-fluoro-4-[(2S)-pyrrolidin-2-yl]phenyl]-1H-benzimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O/c19-13-9-10(14-5-2-8-21-14)6-7-11(13)18-22-15-4-1-3-12(17(20)24)16(15)23-18/h1,3-4,6-7,9,14,21H,2,5,8H2,(H2,20,24)(H,22,23)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHIVQGOUBLVTCB-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=C(C=C2)C3=NC4=C(C=CC=C4N3)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=CC(=C(C=C2)C3=NC4=C(C=CC=C4N3)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586581 | |

| Record name | 2-{2-Fluoro-4-[(2S)-pyrrolidin-2-yl]phenyl}-1H-benzimidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934162-61-5 | |

| Record name | 2-{2-Fluoro-4-[(2S)-pyrrolidin-2-yl]phenyl}-1H-benzimidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: A-966492 is a potent inhibitor of poly(ADP-ribose) polymerases (PARPs), specifically targeting PARP1 and PARP2. [, ] These enzymes play a critical role in DNA repair, particularly single-strand break repair. By inhibiting PARP activity, this compound hinders DNA repair processes. [, , ]

A: Cancer cells with BRCA1 or BRCA2 mutations are deficient in homologous recombination (HR), a crucial DNA repair pathway. [, ] Inhibiting PARP with this compound in these cells leads to the accumulation of DNA damage, ultimately causing cell death. This phenomenon is known as synthetic lethality. [, , ]

A: Research suggests that this compound demonstrates intermediate selectivity for PARP1 and PARP2 compared to veliparib and niraparib. [] Veliparib exhibits the highest selectivity for PARP1 and PARP2, while niraparib displays lower selectivity than this compound. []

A: this compound's ability to cross the blood-brain barrier is particularly significant for treating brain tumors like glioblastoma. [] This property allows it to reach tumor cells within the central nervous system, making it a potential candidate for targeted therapies against brain cancers. [, ]

A: this compound acts as a radiosensitizer, meaning it enhances the effectiveness of radiotherapy. [, ] When combined with radiotherapy, this compound further inhibits DNA repair mechanisms, leading to greater tumor cell death and improved treatment outcomes. [, ]

A: this compound has shown synergistic effects with temozolomide (TMZ) in preclinical models of diffuse midline glioma (DMG), a type of brain tumor. [] The combination was found to enhance TMZ-induced cytotoxicity and apoptosis in DMG cells, suggesting potential therapeutic benefits. []

ANone: While this compound has primarily been studied in the context of cancer, PARP inhibitors, in general, are being investigated for other applications. These include inflammatory diseases, cardiovascular diseases, and neurodegenerative disorders, where PARP overactivation is implicated.

A: Much of the research on this compound is preclinical, meaning it has been conducted in cells and animal models. [, ] While these studies provide valuable insights, further research is necessary to determine its safety and efficacy in human patients. Clinical trials are crucial to assess its therapeutic potential fully.

ANone: Future research on this compound should focus on:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。